N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine
Description
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-butyl-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H21N3O2S/c1-3-4-13-19-18-20-16-7-5-6-8-17(16)21(18)24(22,23)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI Key |
ZNLAMLDBGLXOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- N-Substitution : N-Butyl-o-phenylenediamine reacts with tosyl isothiocyanate (Ts-NCS) in a 90% ethanol/10% water mixture with K₂CO₃ at room temperature.
- Thiourea Formation : The intermediate thiourea forms via nucleophilic attack of the amine on the isothiocyanate.
- Cyclodesulfurization : Blue LED irradiation (3 W, 6 hours) induces a radical-mediated cyclization, eliminating sulfur and forming the benzimidazole ring.
Optimized Conditions
- Yield : Up to 92% (based on analogous reactions with 69 substrates).
- Solvent System : Ethanol/water (9:1) reduces toxicity and enhances solubility.
- Base : K₂CO₃ facilitates deprotonation and stabilizes intermediates.
Advantages
- Eliminates toxic desulfurizing agents (e.g., HgO, I₂).
- Scalable to gram quantities without photocatalysts.
Stepwise Protection-Cyclization Approach
This method involves sequential functionalization of o-phenylenediamine, followed by cyclization (Figure 1):
Procedure
- N-Butylation :
- Tosylation :
- Cyclization :
Key Data
- Yield : 60–75% (similar to telmisartan intermediates).
- Purification : Silica gel chromatography (hexane/EtOAc 3:1).
Challenges
Post-Cyclization Functionalization
For pre-formed benzimidazoles, late-stage modifications introduce substituents:
N-Alkylation of 1-Tosyl-1H-benzimidazol-2-amine
- Tosylation : 2-Aminobenzimidazole reacts with TsCl in pyridine, yielding 1-tosyl-1H-benzimidazol-2-amine.
- Butylation : The 2-amine is alkylated with butyl iodide using K₂CO₃ in DMF at 60°C.
Yield : 45–55% (lower due to steric hindrance).
Comparative Analysis of Methods
Mechanistic Insights
The visible light-mediated route proceeds via a radical pathway:
- Deprotonation of the thiourea intermediate forms a thiolate anion.
- Blue light excites triplet oxygen to singlet oxygen, generating thiyl and superoxide radicals.
- Radical coupling produces a peroxysulfur intermediate, which cyclizes to the benzimidazole.
Control experiments confirm radical involvement:
Experimental Optimization
Gram-Scale Synthesis
- Substrates : N-Butyl-o-phenylenediamine (0.48 mmol), Ts-NCS (0.40 mmol).
- Workup : Extraction with EtOAc, drying over Na₂SO₄, column chromatography.
- Purity : >95% (HPLC).
Solvent Screening
- Ethanol/water outperforms DMF or THF in yield and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxygenated derivatives such as N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-one.
Reduction: Amine or alcohol derivatives like this compound.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine and its derivatives have shown significant antimicrobial properties. Research indicates that benzimidazole derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have been tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The mechanism often involves the disruption of cellular processes essential for tumor growth, which has been supported by various in vitro studies .
Antiviral Effects
this compound has shown potential as an antiviral agent. The structural characteristics of benzimidazole derivatives allow them to interfere with viral replication processes. This application is particularly relevant in the context of emerging viral infections where traditional antiviral agents may be ineffective .
Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial and antitumor activities. Its applications include:
Neurodegenerative Diseases
Research suggests that compounds similar to N-butyl derivatives may influence pathways involved in neurodegeneration, potentially offering new avenues for treatment in diseases such as Alzheimer's and Parkinson's disease. The modulation of amyloid precursor protein metabolism is a key area of exploration .
Drug Development
Given its diverse biological activities, N-butyl derivatives are being explored for their potential in drug formulation. Their ability to cross biological membranes and target specific cellular pathways makes them attractive candidates for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Benzimidazole derivatives exhibit diverse biological and chemical profiles depending on substituents at the 1- and 2-positions. Key analogs include:
Key Observations :
- 1-Position Substituents : Tosyl groups enhance stability and act as protective groups during synthesis . Bulky substituents like 3,4-dichlorobenzyl () may hinder reactivity but improve lipophilicity.
- Aromatic groups (e.g., phenyl) or heterocycles (e.g., imidazole) modulate electronic properties and binding affinities .
Physicochemical Properties
Biological Activity
N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine is a compound that has garnered attention in medicinal and organic chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a benzo[d]imidazole core with a butyl group and a tosyl group attached. Its molecular formula is C16H20N3O2S, with a molecular weight of approximately 343.4 g/mol. The compound exhibits a melting point of 78–79 °C and has notable solubility characteristics due to the presence of both hydrophobic (butyl) and hydrophilic (tosyl) groups, which enhance its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tosyl group enhances its binding affinity, potentially inhibiting key enzymes involved in bacterial cell wall synthesis, which contributes to its antimicrobial properties. Furthermore, the compound's structure allows it to modulate pathways associated with cancer cell proliferation and inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Methicillin-resistant S. aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition |
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting microtubule polymerization. For instance, in vitro assays demonstrated that the compound significantly reduced cell viability in melanoma and colorectal cancer models.
Case Study: Melanoma Xenograft Model
In a recent study involving an A375 melanoma xenograft model, administration of this compound at a dosage of 30 mg/kg resulted in over 90% tumor growth inhibition over a treatment period of 20 days. This highlights its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A375 (melanoma) | 0.5 | Significant growth inhibition |
| HCT116 (colorectal cancer) | 0.8 | Induced apoptosis |
| SW480 (colorectal cancer) | 0.7 | Disrupted microtubule formation |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation through modulation of pro-inflammatory cytokines. In vitro studies indicated that this compound can decrease levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
